N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide is an organic compound that features a bifuran moiety linked to a difluorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfonamide group: The bifuran intermediate is then reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted difluorobenzene derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A versatile furanic building block used in polymer synthesis.
Bifuran derivatives: Compounds containing bifuran moieties with various functional groups.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide is unique due to the presence of both bifuran and difluorobenzenesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO4S/c16-12-2-1-3-13(17)15(12)23(19,20)18-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXZOZDLUQMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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